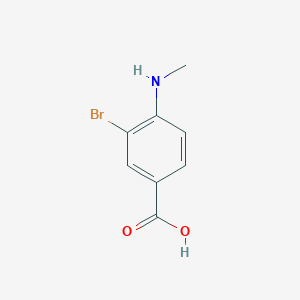

3-Bromo-4-(methylamino)benzoic acid

概要

説明

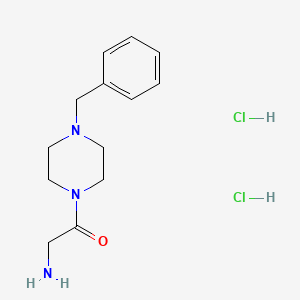

3-Bromo-4-(methylamino)benzoic acid is a chemical compound used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .

Synthesis Analysis

The 3,4-diaminobenzoic acid (Dbz) linker and, in particular, the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker have recently been applied for the efficient synthesis of various cyclic peptides . These linkers allow the use of standard N-(9-fluorenylmethyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) and post-synthesis activation of the linker to give the corresponding N-acyl-benzimidazolinone (Nbz) moiety, which can be used in cyclization reactions .Molecular Structure Analysis

3-Bromo-4-(methylamino)benzoic acid contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary .Chemical Reactions Analysis

3-Bromo-4-methylbenzoic acid has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides . It is also used as a catalytic agent and petrochemical additive .科学的研究の応用

Pharmaceutical Research

3-Bromo-4-(methylamino)benzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating molecules that can interact with biological targets. For example, it can be used to develop analogs of potent nonpeptide GPIIb/IIIa antagonists . These antagonists are important in the management of thrombotic cardiovascular diseases as they prevent platelet aggregation.

Analytical Chemistry

3-Bromo-4-(methylamino)benzoic acid can be used as an internal standard in analytical methods such as capillary zone electrophoresis . This technique is employed to determine the acidity constants of different compounds, which is essential for understanding their chemical behavior.

Synthetic Organic Chemistry

This benzoic acid derivative is a valuable reagent in synthetic organic chemistry. It is involved in the synthesis of complex organic molecules like biphenyl amides and benzazepine derivatives . These compounds have various applications, including therapeutic agents and organic light-emitting diodes (OLEDs).

Photodynamic Therapy

The compound can be used as an intermediate in the synthesis of photosensitizers like temoporfin . Temoporfin is used in photodynamic therapy, a treatment method that employs light-sensitive compounds to destroy cancer cells.

Safety and Hazards

3-Bromo-4-(methylamino)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

作用機序

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated benzoic acid derivatives can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 3-Bromo-4-(methylamino)benzoic acid could potentially participate in such reactions.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways due to their interactions with different enzymes and receptors .

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological membranes .

Result of Action

Benzoic acid derivatives can have various effects depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-(methylamino)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored or administered .

特性

IUPAC Name |

3-bromo-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWONZKVFZPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660959 | |

| Record name | 3-Bromo-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(methylamino)benzoic acid | |

CAS RN |

1131615-00-3 | |

| Record name | 3-Bromo-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride](/img/structure/B1520588.png)